Paracelsin

説明

特性

CAS番号 |

88526-44-7 |

|---|---|

分子式 |

C88H145N23O24 |

分子量 |

1909.2 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[(2-acetamido-2-methylpropanoyl)amino]propanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-N-[1-[[(2S)-1-[[1-[[2-[[1-[[1-[(2S)-2-[[(2S)-1-[[1-[[1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[(1-hydroxy-3-phenylpropan-2-yl)amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]pentanediamide |

InChI |

InChI=1S/C88H145N23O24/c1-44(2)60(69(125)108-87(23,24)78(134)109-85(19,20)75(131)99-53(35-38-57(90)115)66(122)98-52(34-37-56(89)114)65(121)96-51(43-112)41-50-31-28-27-29-32-50)100-68(124)55-33-30-40-111(55)79(135)88(25,26)110-77(133)86(21,22)103-59(117)42-92-71(127)80(9,10)107-70(126)61(45(3)4)101-76(132)84(17,18)106-67(123)54(36-39-58(91)116)97-62(118)46(5)93-73(129)82(13,14)104-64(120)48(7)95-74(130)83(15,16)105-63(119)47(6)94-72(128)81(11,12)102-49(8)113/h27-29,31-32,44-48,51-55,60-61,112H,30,33-43H2,1-26H3,(H2,89,114)(H2,90,115)(H2,91,116)(H,92,127)(H,93,129)(H,94,128)(H,95,130)(H,96,121)(H,97,118)(H,98,122)(H,99,131)(H,100,124)(H,101,132)(H,102,113)(H,103,117)(H,104,120)(H,105,119)(H,106,123)(H,107,126)(H,108,125)(H,109,134)(H,110,133)/t46-,47-,48-,51?,52-,53-,54-,55-,60-,61-/m0/s1 |

InChIキー |

BTEMFPRMBHUSHB-PKESLDLMSA-N |

SMILES |

CC(C)C(C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)CO)NC(=O)C2CCCN2C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |

異性体SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)C |

正規SMILES |

CC(C)C(C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)CO)NC(=O)C2CCCN2C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |

配列 |

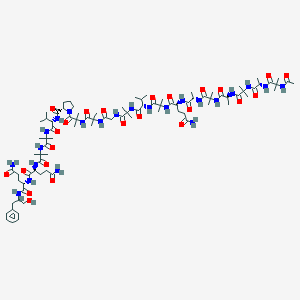

XAXAXAQXVXGXXPVXXQQF |

同義語 |

paracelsin paracelsin A |

製品の起源 |

United States |

Foundational & Exploratory

Paracelsin: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Paracelsin, a peptide antibiotic. This compound is part of the peptaibol family, a class of antimicrobial peptides known for their unique structural features and biological activities. This document details the scientific journey from its microbial source to its characterization as a potential therapeutic agent, with a focus on the experimental methodologies and quantitative data that underpin our current understanding.

Discovery and Microbial Source

This compound was first isolated from the cellulolytically active mold Trichoderma reesei (strain QM 9414).[1] This fungus is a well-known industrial workhorse for the production of cellulases and other enzymes. The discovery of this compound highlighted the potential of T. reesei as a source of bioactive secondary metabolites with antimicrobial properties.

Isolation and Purification of this compound

The isolation of this compound from T. reesei fermentation broths involves a multi-step process designed to separate the peptide from other cellular components and media constituents. While early methods have been refined, the core principles of extraction and chromatographic purification remain central.

Experimental Protocols

Fermentation: While specific media compositions and fermentation parameters for optimal this compound production are proprietary or detailed within less accessible literature, general protocols for Trichoderma reesei fermentation for secondary metabolite production can be adapted. A typical process would involve:

-

Inoculum Preparation: A spore suspension of T. reesei is used to inoculate a seed culture in a suitable liquid medium.

-

Production Culture: The seed culture is then transferred to a larger production fermenter containing a nutrient-rich medium. Fermentation is carried out under controlled conditions of temperature, pH, and aeration to promote fungal growth and this compound biosynthesis.

Extraction: A simplified and rapid isolation procedure for this compound utilizes hydrophobic adsorber resins.[2]

-

Adsorption: The fermentation broth is passed through a column packed with a hydrophobic adsorber resin. This compound, being a hydrophobic peptide, binds to the resin while hydrophilic impurities are washed away.

-

Elution: The bound this compound is then eluted from the resin using an organic solvent, such as methanol or ethanol.

-

Concentration: The resulting eluate is concentrated under reduced pressure to yield a crude extract of this compound.

Chromatographic Purification: High-Performance Liquid Chromatography (HPLC) is a key technique for the purification of this compound.[1]

-

Initial Fractionation: The crude extract is subjected to an initial round of chromatography, such as size-exclusion or ion-exchange chromatography, to separate this compound from other molecules of significantly different size or charge.

-

Reversed-Phase HPLC (RP-HPLC): The this compound-containing fractions are then purified to homogeneity using RP-HPLC. This technique separates molecules based on their hydrophobicity. A gradient of increasing organic solvent (e.g., acetonitrile) in water is typically used to elute the peptides from a C18 column. The crystalline and uniform nature of this compound in Thin Layer Chromatography (TLC) was initially observed, though HPLC analysis revealed the presence of at least three sequence analogues.[1]

The overall workflow for the discovery and isolation of a fungal peptide antibiotic like this compound can be conceptualized as follows:

Structural Characterization and Properties

This compound is a peptaibol, a class of peptides rich in the non-proteinogenic amino acid α-aminoisobutyric acid (Aib).[1] This structural feature induces a helical conformation in the peptide backbone.

Physicochemical Properties

| Property | Description | Reference |

| Amino Acid Composition | Contains α-aminoisobutyric acid (Aib). | [1] |

| C-terminus | Contains the amino alcohol phenylalaninol. | [2] |

| Conformation | Exhibits considerable helical portions in solution, as determined by 13C Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD). | [2] |

| Microheterogeneity | Exists as a mixture of at least three closely related sequence analogues, which can be resolved by HPLC. | [1] |

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR has been instrumental in confirming the helical conformation of this compound in solution.[2]

-

Mass Spectrometry (MS): Fast Atom Bombardment (FAB) and other MS techniques have been used to determine the exact mass and amino acid sequence of this compound and its analogues.

-

Circular Dichroism (CD): CD spectroscopy provides further evidence for the helical secondary structure of this compound.[2]

Biological Activity and Mechanism of Action

This compound exhibits antimicrobial activity against a range of bacteria. Its mechanism of action is attributed to its ability to form ion-conducting pores in lipid bilayers, a characteristic shared with other peptaibols like alamethicin.[1]

Antimicrobial Spectrum

-

Bacillus subtilis

-

Micrococcus species

-

Staphylococcus aureus

-

Streptococcus species

Mechanism of Action: Ion Channel Formation

The primary mechanism of this compound's antimicrobial activity is the disruption of the bacterial cell membrane.

The amphipathic nature of the this compound helix allows it to insert into the hydrophobic core of the lipid bilayer. Once inserted, several this compound molecules are thought to aggregate to form a transmembrane pore or channel. This channel disrupts the selective permeability of the membrane, leading to an uncontrolled flux of ions, dissipation of the membrane potential, and ultimately, cell death. This compound also exhibits hemolytic activity, indicating that it can disrupt the membranes of erythrocytes.[2]

Conclusion and Future Perspectives

This compound represents a fascinating example of a peptaibol antibiotic with a clear mechanism of action. Its discovery from Trichoderma reesei underscores the importance of exploring fungal biodiversity for novel therapeutic agents. Further research is warranted to fully elucidate the structure-activity relationships of the different this compound analogues, to optimize its production, and to evaluate its potential for clinical development. The detailed methodologies for its isolation and characterization provide a solid foundation for the continued investigation of this and other peptaibol antibiotics.

References

- 1. This compound, a peptide antibiotic containing alpha-aminoisobutyric acid, isolated from Trichoderma reesei Simmons. Part A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound; characterization by NMR spectroscopy and circular dichroism, and hemolytic properties of a peptaibol antibiotic from the cellulolytically active mold Trichoderma reesei. Part B - PubMed [pubmed.ncbi.nlm.nih.gov]

Paracelsin: A Technical Guide to its Structure and Amino Acid Sequence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paracelsin is a member of the peptaibol family of antibiotics, a class of fungal peptides known for their high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol.[1] Produced by the fungus Trichoderma reesei, this compound exhibits significant antimicrobial and hemolytic activity. Its mechanism of action is primarily attributed to the formation of voltage-gated ion channels in lipid bilayer membranes, leading to disruption of cellular integrity. This technical guide provides a comprehensive overview of the structure and amino acid sequence of this compound, detailing the experimental methodologies used for its characterization and its proposed mechanism of action.

Amino Acid Sequence and Microheterogeneity

This compound is not a single molecular entity but rather a complex mixture of closely related peptide analogues. Early studies using High-Performance Liquid Chromatography (HPLC) were able to resolve the crude extract into three main analogue groups.[1] Subsequent, more detailed analysis using high-energy collision-induced dissociation (CID) tandem mass spectrometry has revealed a greater degree of microheterogeneity. This complexity arises from the substitution of amino acid residues at specific positions along the peptide chain.

The primary sequences of several this compound analogues have been elucidated. These peptides are typically 19 or 20 amino acid residues in length, with an acetylated N-terminus and a C-terminal phenylalaninol (Phl). The sequences are rich in Aib, which induces a helical conformation. The identified points of variation primarily involve the substitution of Alanine (Ala), Valine (Val), and Isoleucine (Ile).

Table 1: Amino Acid Sequences of Known this compound Analogues

| Analogue | Residue 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 | 15 | 16 | 17 | 18 | 19 | 20 |

| This compound A | Ac-Aib | Ala | Aib | Ala | Aib | Ala | Gln | Aib | Val | Aib | Gly | Leu | Aib | Pro | Val | Aib | Aib | Glu | Gln | Phl |

| This compound B | Ac-Aib | Ala | Aib | Ala | Aib | Val | Gln | Aib | Val | Aib | Gly | Leu | Aib | Pro | Val | Aib | Aib | Glu | Gln | Phl |

| This compound C | Ac-Aib | Ala | Aib | Ala | Aib | Ala | Gln | Aib | Ile | Aib | Gly | Leu | Aib | Pro | Val | Aib | Aib | Glu | Gln | Phl |

| This compound D | Ac-Aib | Ala | Aib | Ala | Aib | Val | Gln | Aib | Ile | Aib | Gly | Leu | Aib | Pro | Val | Aib | Aib | Glu | Gln | Phl |

| This compound E | Ac-Aib | Ala | Aib | Ala | Aib | Ile | Gln | Aib | Ile | Aib | Gly | Leu | Aib | Pro | Val | Aib | Aib | Glu | Gln | Phl |

Note: The sequences of this compound F, G, H, and I show further substitutions at positions 3, 5, 10, 12, and 17. The definitive sequences for these are less commonly cited in readily available literature.

Structural Characteristics

Spectroscopic studies, including Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), have indicated that this compound adopts a predominantly α-helical conformation in solution. This is a characteristic feature of Aib-rich peptides, as the steric hindrance imposed by the gem-dimethyl group of Aib residues favors helical structures. To date, a high-resolution three-dimensional structure of this compound has not been deposited in the Protein Data Bank (PDB). However, its structural properties can be inferred from its sequence homology to the well-studied peptaibol, alamethicin.

Experimental Protocols

The characterization of this compound's structure and the resolution of its various analogues have relied on a combination of chromatographic and spectrometric techniques.

Isolation and Purification

A common workflow for the isolation of this compound from T. reesei culture filtrates is outlined below.

Detailed Methodologies:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for separating the this compound analogues. A typical protocol would involve a C18 column with a gradient elution system.

-

Stationary Phase: Octadecyl-silica (C18) column.

-

Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA).

-

Gradient: A linear gradient from a lower to a higher concentration of mobile phase B is employed to resolve the different hydrophobicities of the this compound analogues.

-

Detection: UV detection at approximately 210-220 nm.

-

-

Mass Spectrometry (MS): High-energy collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) has been instrumental in elucidating the sequences of the this compound analogues.

-

Ionization: Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI).

-

Mass Analyzer: Tandem mass spectrometers (e.g., quadrupole time-of-flight, Q-TOF) are used to select a parent ion of a specific this compound analogue and then fragment it.

-

Fragmentation: High-energy CID is used to break the peptide backbone, generating a series of b- and y-ions.

-

Sequence Determination: The mass differences between the fragment ions in the MS/MS spectrum correspond to the masses of the individual amino acid residues, allowing for the de novo sequencing of the peptide.

-

Mechanism of Action: Ion Channel Formation

This compound, like other peptaibols, is thought to exert its biological activity by forming pores or channels in cell membranes. The most widely accepted model for this process, based on studies of the closely related alamethicin, is the "barrel-stave" model.

Steps in the Barrel-Stave Model:

-

Adsorption: In their soluble state, this compound monomers are unstructured. Upon encountering a lipid membrane, they adsorb to the membrane surface.

-

Aggregation: Influenced by the transmembrane potential, the adsorbed monomers aggregate on the membrane surface.

-

Insertion: The aggregated peptides then insert into the hydrophobic core of the lipid bilayer. The amphipathic nature of the this compound helix is crucial for this step, with the hydrophobic faces of the helices interacting with the lipid acyl chains and the hydrophilic faces pointing inwards.

-

Pore Formation: The inserted monomers assemble into a circular, barrel-like structure, with the hydrophilic faces lining a central aqueous pore. This structure resembles the staves of a barrel, hence the name of the model.

-

Ion Flux: The resulting pore allows the unregulated passage of ions across the membrane, disrupting the cell's electrochemical gradients and leading to cell death.

Conclusion

This compound from Trichoderma reesei represents a fascinating example of a peptaibol antibiotic with a complex microheterogeneity. Its potent membrane-disrupting activity, mediated by the formation of ion channels, makes it a subject of interest for potential therapeutic applications. The combination of advanced chromatographic and mass spectrometric techniques has been essential in unraveling the primary structures of its numerous analogues. Further research, particularly high-resolution structural studies, will be crucial in fully understanding the structure-function relationship of this intriguing class of peptides and in harnessing their potential for drug development.

References

Technical Guide: Biological Activity of Paracelsin Against Bacteria

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Paracelsin is a peptide antibiotic isolated from the fungus Trichoderma reesei.[1] Structurally and functionally, it is closely related to alamethicin, a well-studied channel-forming peptide.[1] The primary mechanism of its antibacterial action is the formation of ion-conducting pores in the lipid bilayers of bacterial cell membranes, leading to disruption of cellular integrity and subsequent cell death.[1] This technical guide synthesizes the available information on this compound's biological activity against bacteria, provides standardized experimental protocols for its characterization, and visualizes its mechanism of action and the typical experimental workflow for its analysis. Due to the limited publicly available data on this compound, this guide focuses on the foundational knowledge and the methodologies that would be applied in its research and development.

Antibacterial Spectrum of this compound

Table 1: Qualitative Summary of this compound's Antibacterial Activity

| Target Bacterium | Gram Stain | Activity Reported | Reference |

| Bacillus subtilis | Positive | Yes | [1] |

| Micrococcus species | Positive | Yes | [1] |

| Staphylococcus aureus | Positive | Yes | [1] |

| Streptococcus species | Positive | Yes | [1] |

Mechanism of Action: Pore Formation

This compound acts by disrupting the bacterial cell membrane. Similar to its analogue alamethicin, it is understood to insert into the lipid bilayer and aggregate to form transmembrane pores or ion channels.[1] This process disrupts the membrane potential, leading to leakage of essential ions and metabolites, and ultimately, cell death.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed, standardized methodologies for key experiments used to characterize the antibacterial activity of peptide antibiotics like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method, modified for cationic antimicrobial peptides to ensure accuracy and reproducibility.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.

Materials:

-

This compound (stock solution)

-

Target bacterial strains (e.g., S. aureus, B. subtilis)

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Sterile 96-well polypropylene microtiter plates

-

0.01% Acetic Acid with 0.2% Bovine Serum Albumin (BSA) as a diluent

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick 3-5 colonies of the target bacterium from an agar plate.

-

Inoculate into 5 mL of MHB and incubate overnight at 37°C with shaking.

-

Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the assay wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in the acetic acid/BSA diluent.

-

Perform serial twofold dilutions of this compound in the 96-well plate to achieve a range of concentrations. Each well should contain 10 µL of the 10x final desired concentration.

-

-

Assay Setup:

-

Add 90 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control (bacteria without this compound) and a negative control (broth only) on each plate.

-

-

Incubation and Reading:

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth (no turbidity).

-

Assessment of Membrane Permeabilization (Dye Leakage Assay)

This protocol describes a common method to confirm that an antimicrobial peptide's mechanism involves membrane disruption.

Objective: To determine if this compound causes leakage of intracellular or intra-liposomal contents, indicating pore formation.

Materials:

-

Large unilamellar vesicles (LUVs) loaded with a fluorescent dye (e.g., calcein)

-

This compound solution

-

Target bacterial cells

-

Membrane-impermeant DNA-binding dye (e.g., SYTOX Green)

-

Fluorometer or fluorescence plate reader

Procedure (using bacterial cells):

-

Bacterial Preparation:

-

Grow the target bacteria to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash twice with a suitable buffer (e.g., PBS).

-

Resuspend the bacterial pellet in the buffer to a defined optical density (e.g., OD600 of 0.5).

-

-

Assay Setup:

-

In a 96-well black plate, add the bacterial suspension.

-

Add SYTOX Green to a final concentration of ~1 µM.

-

Add varying concentrations of this compound to the wells. Include a positive control (a known membrane-disrupting agent like melittin) and a negative control (buffer only).

-

-

Measurement:

-

Immediately measure the fluorescence intensity over time at the appropriate excitation/emission wavelengths for the dye.

-

An increase in fluorescence indicates that this compound has permeabilized the bacterial membrane, allowing the dye to enter and bind to intracellular DNA.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of a novel antimicrobial peptide like this compound.

Caption: Standard workflow for antibacterial peptide analysis.

References

The Paracelsin Enigma: A Technical Deep-Dive into the Biosynthesis of a Fungal Peptaibol

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Paracelsin, a non-ribosomally synthesized peptide (peptaibol) produced by the filamentous fungus Trichoderma reesei. This compound belongs to a class of bioactive secondary metabolites known for their antimicrobial and ion-channel forming properties, making them attractive candidates for drug discovery and development. This document details the current understanding of the this compound biosynthetic pathway, including the genetic basis, enzymatic machinery, and regulatory influences. It also provides structured quantitative data and detailed experimental protocols to aid researchers in this field.

Introduction to this compound and Peptaibols

This compound is a microheterogeneous mixture of 18-20 amino acid residue peptides, rich in the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). Like other peptaibols, its linear peptide backbone is synthesized by a large, multi-modular enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS). These NRPSs function as molecular assembly lines, incorporating and modifying amino acid monomers in a specific sequence. The unique structural features of peptaibols, including the presence of Aib, contribute to their helical conformation and their ability to insert into and disrupt biological membranes.

The this compound Biosynthetic Gene Cluster and NRPS

The biosynthesis of this compound in Trichoderma reesei is orchestrated by a dedicated biosynthetic gene cluster (BGC). While the complete and fully annotated this compound BGC from T. reesei has not been explicitly detailed in a single comprehensive publication, evidence points to a specific NRPS gene responsible for its synthesis.

A patent for genetically modified Trichoderma reesei strains with altered secondary metabolite profiles explicitly mentions the deletion of a "this compound synthetase gene" to eliminate this compound production. This confirms the existence of a single, key synthetase responsible for its formation. Further genomic studies of Trichoderma species have revealed the presence of numerous PKS-NRPS hybrid gene clusters. In Trichoderma reesei QM9414, the strain known to produce this compound, a gene responsible for the production of 11- and 14-residue peptaibols has been identified and deleted, strongly suggesting this is the core of the this compound BGC.

Based on the known structure of this compound and the modular nature of NRPSs, a putative biosynthetic pathway can be proposed. The this compound NRPS is predicted to be a large, multi-domain protein organized into modules. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain.

A typical NRPS module consists of the following core domains:

-

Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl adenylate.

-

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own T domain and the growing peptide chain attached to the T domain of the preceding module.

The this compound NRPS likely contains additional domains for modifications such as epimerization (to incorporate D-amino acids) and a terminal thioesterase (TE) or condensation-like domain for peptide release.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that occurs on the NRPS assembly line. The following diagram illustrates the proposed sequence of events for the elongation of the peptide chain.

Caption: Proposed workflow for this compound biosynthesis by the NRPS.

Quantitative Data on Peptaibol Production

| Peptaibol Class | Producing Organism | Production Level | Reference |

| 11- and 20-residue peptaibols | Trichoderma longibrachiatum MMS 151 | 1.4 ± 0.2% and 2.3 ± 0.4% of fungal biomass | [1] |

| 18-, 19-, and 20-residue peptaibols | Trichoderma sp. MMS 1541 | 0.4% of fungal biomass | [1] |

| 18-, 19-, and 20-residue peptaibols | Trichoderma sp. MMS 639 | 0.4% of fungal biomass | [1] |

| 18-, 19-, and 20-residue peptaibols | Trichoderma longibrachiatum MMS 151 | 2.1% of fungal biomass | [1] |

Table 1: Quantitative Production of Peptaibols in Trichoderma Species.

Signaling Pathways and Regulation

The biosynthesis of secondary metabolites in Trichoderma reesei, including peptaibols like this compound, is tightly regulated by a complex network of signaling pathways and transcription factors. These regulatory mechanisms allow the fungus to coordinate the production of these compounds with its developmental stage and in response to environmental cues.

Key regulatory proteins identified in Trichoderma that likely influence this compound biosynthesis include:

-

LaeA-like methyltransferases (e.g., TlLAE1): These are global regulators of secondary metabolism in many filamentous fungi. Deletion of Tllae1 in Trichoderma longibrachiatum significantly reduced peptaibol production by downregulating the expression of the corresponding NRPS genes. Conversely, overexpression of Tllae1 led to a two-fold increase in peptaibol yields.[2]

-

Glucose sensors (e.g., TlSTP1): These proteins are involved in sensing nutrient availability and can repress the production of secondary metabolites. Deletion of the putative glucose sensor gene stp1 in T. longibrachiatum resulted in a significant increase in the transcription of peptaibol synthetase genes and, consequently, higher peptaibol production.[3]

The following diagram illustrates the putative regulatory influences on the this compound biosynthetic gene cluster.

Caption: Putative regulatory network controlling this compound biosynthesis.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying this compound biosynthesis.

Fungal Cultivation and Extraction of this compound

-

Culture Medium: Trichoderma reesei can be cultivated on a variety of solid and liquid media. For peptaibol production, potato dextrose agar (PDA) or a defined minimal medium supplemented with specific carbon and nitrogen sources can be used.

-

Incubation: Cultures are typically incubated at 25-28 °C for 7-14 days.

-

Extraction:

-

Mycelia and agar from solid cultures are macerated and extracted with an organic solvent such as methanol or ethyl acetate.

-

The organic extract is filtered and concentrated under reduced pressure.

-

The crude extract can be further purified by solid-phase extraction (SPE) or liquid-liquid partitioning.

-

Quantification of this compound by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is the primary method for the quantification of peptaibols.

-

Chromatography:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to aid ionization.

-

Detection: UV detection can be used for initial screening, but mass spectrometry is required for specific quantification.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

-

Quantification: Quantification is achieved by selected ion monitoring (SIM) or multiple reaction monitoring (MRM) of the protonated molecular ions ([M+H]⁺) or other characteristic adducts of the different this compound isoforms.

-

Standard: A purified this compound standard or a closely related peptaibol standard (e.g., alamethicin) is used to generate a calibration curve for absolute quantification.

-

A detailed LC-MS method for the quantification of peptaibols of different lengths has been developed and validated, providing a robust protocol for such analyses.[1]

Identification and Sequencing by Tandem Mass Spectrometry (MS/MS)

The amino acid sequence of this compound and its analogues can be determined by tandem mass spectrometry (MS/MS).

-

Fragmentation: Collision-induced dissociation (CID) is used to fragment the precursor ions of the different this compound molecules.

-

Sequence Analysis: The resulting fragment ions (b- and y-ions) are analyzed to deduce the amino acid sequence. The presence of Aib residues leads to characteristic fragmentation patterns.

Genetic Manipulation of the this compound BGC

-

Gene Deletion: The this compound synthetase gene can be deleted from the T. reesei genome using homologous recombination. This involves constructing a deletion cassette containing flanking regions of the target gene and a selectable marker. The cassette is then transformed into T. reesei protoplasts.

-

Heterologous Expression: The this compound BGC can be expressed in a heterologous host, such as Aspergillus oryzae, to confirm its function and to potentially produce this compound in a different system. This involves cloning the entire BGC into an expression vector and transforming it into the host strain.

The following diagram outlines a general workflow for the heterologous expression of a fungal NRPS.

Caption: General workflow for heterologous expression of the this compound BGC.

Conclusion and Future Perspectives

The biosynthesis of this compound in Trichoderma reesei represents a fascinating example of fungal secondary metabolism. While significant progress has been made in understanding the general principles of peptaibol synthesis, a complete and detailed elucidation of the this compound-specific biosynthetic pathway remains an area for further investigation. The identification and characterization of the complete this compound BGC, including the precise domain organization of the NRPS and the roles of any accessory enzymes, will be crucial for fully understanding and manipulating the production of this potent antifungal agent.

Future research should focus on:

-

Complete sequencing and annotation of the this compound BGC in Trichoderma reesei QM9414.

-

Heterologous expression and biochemical characterization of the this compound NRPS to confirm its function and substrate specificity.

-

Elucidation of the precise regulatory network controlling the expression of the this compound BGC.

-

Development of optimized fermentation processes for enhanced this compound production.

A deeper understanding of the this compound biosynthesis pathway will not only provide insights into the complex biochemistry of fungal natural products but also pave the way for the bioengineering of novel peptaibol analogues with improved therapeutic properties.

References

- 1. Development and validation of LC-MS methods for peptaibol quantification in fungal extracts according to their lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The Putative Methyltransferase TlLAE1 Is Involved in the Regulation of Peptaibols Production in the Biocontrol Fungus Trichoderma longibrachiatum SMF2 [frontiersin.org]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Using Paracelsin in Black Lipid Membrane Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paracelsin is a peptide antibiotic produced by the fungus Trichoderma reesei.[1] It belongs to the family of peptaibols, which are characterized by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. Structurally and functionally, this compound is closely related to the well-studied pore-forming peptide, Alamethicin.[1] Like Alamethicin, this compound inserts into lipid membranes and forms voltage-dependent ion channels, making it a subject of interest for research into novel antibiotics, ion channel biophysics, and drug-membrane interactions.

These application notes provide a comprehensive guide for studying the activity of this compound in black lipid membrane (BLM) systems. The protocols outlined below are based on established methodologies for similar pore-forming peptides and are intended to be a starting point for more specific experimental designs.

Mechanism of Action: Pore Formation

The prevailing model for the pore-forming activity of this compound, analogous to Alamethicin, is the "barrel-stave" model. This process can be conceptualized in the following stages:

-

Monomer Adsorption: this compound monomers initially adsorb to the surface of the lipid bilayer.

-

Voltage-Dependent Insertion: The application of a transmembrane potential drives the insertion of the helical this compound monomers into the hydrophobic core of the membrane. The peptide has a significant dipole moment, which facilitates its alignment with the electric field.

-

Aggregation and Pore Assembly: Once inserted, several monomers aggregate in a circular arrangement, with their hydrophobic surfaces facing the lipid acyl chains and their hydrophilic surfaces lining a central aqueous pore. This structure resembles the staves of a barrel, hence the "barrel-stave" model.

-

Ion Conduction: The assembled pore allows for the passage of ions across the membrane, leading to a measurable electrical current. The size of the pore, and thus its conductance, can vary depending on the number of monomers in the aggregate.

Caption: The "barrel-stave" mechanism of this compound pore formation in a lipid bilayer.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following tables present data for Alamethicin, which is expected to have very similar properties. These values serve as a reliable reference for designing and interpreting experiments with this compound.

Table 1: Single-Channel Conductance of Alamethicin in 1M KCl

| Conductance Level | Number of Monomers | Conductance (pS) |

| 1 | 3 | ~180 |

| 2 | 4 | ~350 |

| 3 | 5 | ~650 |

| 4 | 6 | ~1100 |

| 5 | 7 | ~1800 |

| 6 | 8 | ~3000 |

Data is approximate and can vary with experimental conditions such as lipid composition and temperature.

Table 2: Ion Selectivity of Alamethicin Channels

| Ion | Permeability Ratio (PX/PK) |

| K+ | 1.00 |

| Rb+ | 0.95 |

| Cs+ | 0.85 |

| Na+ | 0.75 |

| Li+ | 0.60 |

| Cl- | ~0.1 |

The channel is cation-selective, with permeability decreasing with increasing hydrated ion radius. Anion permeability is significantly lower.

Experimental Protocols

Protocol 1: Formation of a Black Lipid Membrane (BLM)

This protocol describes the "painting" method for forming a solvent-containing BLM.

Materials:

-

BLM setup (Teflon cup and chamber)

-

Ag/AgCl electrodes

-

Low-noise current amplifier

-

Data acquisition system

-

Lipid solution: 1-2% (w/v) diphytanoylphosphatidylcholine (DPhPC) or a mixture of phosphatidylethanolamine (PE) and phosphatidylcholine (PC) in n-decane.

-

Electrolyte solution: e.g., 1 M KCl, 10 mM HEPES, pH 7.4.

-

Small paintbrush or glass rod.

Procedure:

-

Setup Assembly: Assemble the BLM chamber, ensuring the Teflon cup with the aperture (typically 100-200 µm in diameter) is clean and dry.

-

Electrolyte Filling: Fill both the inner (cis) and outer (trans) chambers with the electrolyte solution, ensuring the liquid level is below the aperture.

-

Electrode Placement: Place the Ag/AgCl electrodes in each chamber.

-

Lipid Painting: Dip the paintbrush or glass rod into the lipid solution and gently "paint" a small amount of the solution across the aperture in the Teflon cup.

-

Membrane Thinning: Observe the formation of the membrane. Initially, a thick lipid film will form, which will gradually thin to a bilayer. This thinning process can be monitored by observing the reflected light (it will appear black when a bilayer is formed) or by measuring the membrane capacitance. A stable capacitance of approximately 0.4-0.8 µF/cm² indicates the formation of a stable BLM.

-

Electrical Seal Confirmation: Apply a small test voltage (e.g., 10 mV) and measure the current. A stable, low current (in the pA range) indicates a high-resistance seal (giga-seal).

Protocol 2: Reconstitution of this compound into a BLM and Single-Channel Recording

Materials:

-

Pre-formed stable BLM (from Protocol 1)

-

This compound stock solution (e.g., 1 mg/mL in ethanol or methanol)

-

Working solution of this compound (diluted from the stock solution into the electrolyte buffer to a final concentration of ng/mL to µg/mL).

Procedure:

-

Baseline Recording: With the stable BLM, apply a constant voltage (e.g., +100 mV) and record the baseline current for a few minutes to ensure stability.

-

This compound Addition: Add a small aliquot of the this compound working solution to the cis chamber (the chamber to which the voltage is applied). Gently stir the solution to ensure even distribution.

-

Channel Insertion Monitoring: Continue to monitor the current. The insertion of this compound channels will be observed as discrete, stepwise increases in the current.

-

Voltage Protocol Application: Once channel activity is observed, apply a voltage protocol to study the voltage-dependent gating. A typical protocol would involve stepping the voltage to different positive and negative values (e.g., from -150 mV to +150 mV in 20 mV increments) and holding at each voltage for a sufficient duration to observe channel opening and closing.

-

Data Acquisition: Record the current traces at a suitable sampling rate (e.g., 10 kHz) and filter the data appropriately (e.g., with a low-pass Bessel filter at 1-2 kHz).

-

Data Analysis: Analyze the recorded current traces to determine single-channel conductance, open and closed lifetimes, and open probability as a function of voltage.

Experimental Workflow

The following diagram illustrates the general workflow for a BLM experiment with this compound.

Caption: A typical experimental workflow for studying this compound in a black lipid membrane system.

Troubleshooting

-

Unstable BLM: Ensure all components of the BLM setup are scrupulously clean. Degas the electrolyte solution. Try a different lipid composition or solvent.

-

No Channel Activity: Increase the concentration of this compound. Ensure the peptide is added to the correct side of the membrane (typically the cis side, where the positive potential is applied). Verify the activity of the this compound stock solution.

-

Noisy Recordings: Check the grounding of the setup. Use a Faraday cage to shield from external electrical noise. Ensure the electrodes are properly chlorided.

Conclusion

The study of this compound in black lipid membranes offers a powerful platform to investigate the molecular mechanisms of its antibiotic activity and to characterize its ion channel properties. By leveraging the extensive knowledge of the related peptide, Alamethicin, and following the detailed protocols provided, researchers can effectively design and execute experiments to further elucidate the biophysical and pharmacological properties of this compound.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Paracelsin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paracelsin is a novel synthetic peptide with putative antimicrobial properties. As with any new potential antimicrobial agent, rigorous and standardized antimicrobial susceptibility testing (AST) is crucial to determine its spectrum of activity, potency, and potential clinical utility. Standard AST methods designed for conventional small-molecule antibiotics may not be appropriate for peptides like this compound due to their unique physicochemical properties and mechanisms of action.[1][2] These notes provide detailed protocols for the antimicrobial susceptibility testing of this compound, adapted from established methodologies for antimicrobial peptides (AMPs).

The protocols and recommendations herein are based on the consensus that AST for AMPs requires careful consideration of experimental conditions to ensure reproducibility and physiological relevance.[3][4] Key factors that can influence the outcome of peptide AST include the choice of growth medium, pH, salt concentrations, and the presence of serum components.[3][4] Therefore, the following protocols represent a starting point for the comprehensive evaluation of this compound's antimicrobial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination of this compound.

Protocol:

1.1. Materials:

-

This compound (lyophilized powder)

-

Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

-

Sterile water or appropriate solvent for this compound

1.2. Preparation of Reagents:

-

This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a sterile, appropriate solvent. Further dilutions should be made in CAMHB.

-

Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test organism.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

1.3. Assay Procedure:

-

Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.

-

Add 200 µL of the working this compound solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the positive control (broth and bacteria, no this compound).

-

Well 12 will serve as the negative control (broth only, no bacteria).

-

Add 10 µL of the prepared bacterial inoculum to wells 1-11.

-

Seal the plate and incubate at 37°C for 18-24 hours.

1.4. Interpretation of Results:

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Data Presentation:

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.

| Bacterial Strain | ATCC Number | Gram Stain | This compound MIC (µg/mL) |

| Escherichia coli | 25922 | Gram-negative | |

| Pseudomonas aeruginosa | 27853 | Gram-negative | |

| Staphylococcus aureus | 29213 | Gram-positive | |

| Enterococcus faecalis | 29212 | Gram-positive |

(Note: This table should be populated with experimental data.)

Minimum Bactericidal Concentration (MBC) Determination

This protocol is a follow-up to the MIC assay to determine the minimum concentration of this compound that results in bactericidal activity.

Experimental Workflow for MBC Determination

Caption: Workflow for MBC determination of this compound.

Protocol:

2.1. Materials:

-

Completed MIC plate

-

Nutrient agar plates

-

Sterile pipette tips

-

Incubator (37°C)

2.2. Procedure:

-

From the MIC plate, select the wells corresponding to the MIC and higher concentrations of this compound that showed no visible growth.

-

Mix the contents of each selected well thoroughly.

-

Aliquot 10 µL from each of these wells and spot onto a nutrient agar plate.

-

Allow the spots to dry and then incubate the plates at 37°C for 18-24 hours.

2.3. Interpretation of Results:

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Data Presentation:

Table 2: Minimum Bactericidal Concentrations (MBCs) of this compound.

| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | This compound MBC (µg/mL) |

| Escherichia coli | 25922 | ||

| Pseudomonas aeruginosa | 27853 | ||

| Staphylococcus aureus | 29213 | ||

| Enterococcus faecalis | 29212 |

(Note: This table should be populated with experimental data.)

Considerations for Peptide-Specific Antimicrobial Susceptibility Testing

When testing a peptide like this compound, it is important to consider factors that can influence its activity and stability.[3]

-

Effect of Serum: The presence of serum can inhibit the activity of some AMPs. It is advisable to perform MIC assays in the presence of physiological concentrations of serum (e.g., 10-50%) to assess the potential for in vivo efficacy.

-

Salt Concentration: The antimicrobial activity of many AMPs is sensitive to salt concentrations. Testing in media with varying concentrations of NaCl, MgCl₂, and CaCl₂ can provide insights into the mechanism of action and potential limitations in different physiological environments.

-

Peptide Stability: Proteases present in biological fluids can degrade peptides. The stability of this compound can be assessed by pre-incubating it in serum or other relevant biological fluids before performing the MIC assay.

These additional tests will provide a more comprehensive understanding of this compound's antimicrobial potential and guide its further development.

References

- 1. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Incorporating Paracelsin into Artificial Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paracelsin is a peptide antibiotic known to form ion-conducting pores in lipid bilayers, a characteristic that makes it a subject of interest for antimicrobial research and drug delivery applications.[1] Its structural and functional similarity to the well-studied peptide Alamethicin allows for the adaptation of established methods for its incorporation into and study within artificial membrane systems.[1] These application notes provide a comprehensive guide to integrating this compound into liposomes, a common form of artificial membrane, and characterizing its effects. Due to the limited availability of specific quantitative data for this compound, data from its analogue, Alamethicin, is used as a reference.

This compound and Alamethicin: A Comparative Overview

This compound and Alamethicin are both classified as peptaibols, a class of peptides rich in the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). This high Aib content induces a strong propensity for forming α-helical structures, which is crucial for their membrane-inserting and pore-forming activities.

-

This compound: An antibiotic peptide isolated from Trichoderma reesei. It is known to form ion-conducting pores in lipid bilayers.[1]

-

Alamethicin: A 20-amino acid peptide produced by the fungus Trichoderma viride.[2] It is extensively studied as a model for voltage-gated ion channels.[2] Its sequence is Ac-Aib-Pro-Aib-Ala-Aib-Ala-Gln-Aib-Val-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-Glu-Gln-Phl, where Ac is acetyl and Phl is phenylalaninol.

The ability of these peptides to self-assemble within a lipid bilayer to form transmembrane channels is the basis of their biological activity. The process is typically voltage-dependent and results in pores of varying sizes, corresponding to different conductance levels.[2][3][4]

Data Presentation: Properties of Alamethicin in Artificial Membranes

The following tables summarize key quantitative data for Alamethicin, which can be used as a benchmark for studies involving this compound.

Table 1: Single-Channel Conductance States of Alamethicin

| Conductance Level | Number of Helices per Channel | Conductance in 1 M KCl (nS) | Inferred Pore Radius (Å) |

| 1 | 4 | ~0.4 | 6.3[5] |

| 2 | 5 | ~1.8 | 10.3[5] |

| 3 | 6 | ~3.0 | 11.4[5] |

| 4 | 7 | ~4.5 | Not Reported |

| 5 | 8 | ~5.8 | Not Reported |

| 6 | 9 | ~6.9 | Not Reported |

Data compiled from studies on Alamethicin channels in lipid bilayers. The relationship between conductance level and the number of helices is based on the model where NH = NL + 3.[3]

Table 2: Influence of Alamethicin Concentration on its Orientation in a POPC Bilayer

| Alamethicin Concentration (µM) | α-Helical Segment Orientation (θ₁) | 3₁₀-Helical Segment Orientation (θ₂) | Inferred State |

| 0.84 | 88° | 58° | Surface-adsorbed |

| 15.6 | 37° | Not Reported | Inserted |

Orientation angles are relative to the membrane surface normal. A larger angle indicates a more parallel orientation to the membrane surface.[6]

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Unilamellar Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of Large Unilamellar Vesicles (LUVs) incorporating this compound.

Materials:

-

Phospholipids (e.g., DOPC, POPC, or a mixture mimicking a specific cell membrane)

-

This compound

-

Chloroform or a chloroform:methanol mixture (2:1, v/v)

-

Hydration buffer (e.g., phosphate-buffered saline, PBS)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Glass round-bottom flask

Methodology:

-

Lipid Film Formation:

-

Dissolve the desired amount of phospholipids and a specific molar ratio of this compound in chloroform or a chloroform:methanol mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid-peptide film on the inner surface of the flask.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the hydration buffer to the flask containing the dry lipid-peptide film. The buffer should be pre-warmed to a temperature above the phase transition temperature (Tm) of the lipids.

-

Agitate the flask by hand or on a vortex mixer to disperse the film, resulting in the formation of Multilamellar Vesicles (MLVs).

-

-

Extrusion:

-

Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (e.g., 11-21 times) to form LUVs of a uniform size distribution.

-

The resulting liposome suspension containing incorporated this compound is now ready for use in downstream applications.

-

Protocol 2: Characterization of this compound-Induced Membrane Permeabilization using a Calcein Leakage Assay

This assay measures the release of a fluorescent dye from liposomes, indicating membrane permeabilization by this compound.

Materials:

-

This compound-containing LUVs prepared as in Protocol 1, with 50-100 mM calcein encapsulated in the hydration buffer.

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Fluorometer

-

Triton X-100 (10% solution)

Methodology:

-

Preparation of Calcein-Loaded Liposomes:

-

Follow Protocol 1 for liposome preparation, using a hydration buffer containing a self-quenching concentration of calcein (50-100 mM).

-

After extrusion, separate the calcein-loaded liposomes from the unencapsulated calcein using a size-exclusion chromatography column, eluting with an iso-osmotic buffer.

-

-

Fluorescence Measurement:

-

Dilute the calcein-loaded liposomes in the assay buffer to a suitable concentration in a cuvette.

-

Measure the baseline fluorescence (F₀) using a fluorometer with excitation and emission wavelengths appropriate for calcein (e.g., 495 nm and 515 nm, respectively).

-

If testing the external addition of this compound, add the desired concentration of the peptide to the liposome suspension and monitor the increase in fluorescence over time (Ft).

-

At the end of the experiment, add Triton X-100 to a final concentration of 0.1% to lyse all liposomes and measure the maximum fluorescence (F_max).

-

-

Data Analysis:

-

Calculate the percentage of calcein leakage at time 't' using the following formula: % Leakage = [(Ft - F₀) / (F_max - F₀)] * 100

-

Visualizations

Experimental Workflow for this compound Incorporation and Characterization

Caption: Workflow for incorporating this compound into liposomes and subsequent characterization.

Hypothesized Signaling Pathway Activated by this compound Pore Formation

The formation of pores by this compound in a cell membrane would lead to a significant influx of extracellular ions, particularly Ca²⁺, down their steep concentration gradient. This sudden increase in cytosolic Ca²⁺ can act as a second messenger, triggering a cascade of intracellular signaling events.

Caption: Ca²⁺-dependent signaling pathway potentially triggered by this compound-induced pores.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Calvin Digital Commons - Summer Research: Investigating Alamethicin Ion Channel Behavior in Lipid Bilayers [digitalcommons.calvin.edu]

- 3. Ion Channels of Alamethicin Dimer N-Terminally Linked by Disulfide Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 5. Probing alamethicin channels with water-soluble polymers. Effect on conductance of channel states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dependence of Alamethicin Membrane Orientation on the Solution Concentration - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Paracelsin Ion Conductance Measurement

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the experimental setup and protocols required to measure the ion conductance of Paracelsin, a voltage-gated peptide known for its pore-forming abilities in lipid membranes. The primary technique detailed is the planar lipid bilayer (PLB) method , which allows for precise single-channel recordings and characterization of this compound's ion channel properties.

Introduction to this compound and Ion Conductance

This compound is a member of the peptaibol family, which includes the well-studied channel-forming peptide, alamethicin. Like its counterparts, this compound inserts into lipid bilayers and, upon the application of a transmembrane voltage, aggregates to form ion channels. The study of its ion conductance provides critical insights into its mechanism of action, ion selectivity, and potential as a therapeutic or research tool. Measuring the flow of ions through these channels is fundamental to understanding their biophysical properties.

Key Experimental Technique: Planar Lipid Bilayer Electrophysiology

The planar lipid bilayer (PLB) system is an in vitro method that provides a well-defined and controllable environment to study the activity of ion channels or pore-forming molecules.[1] This technique involves forming a lipid bilayer across a small aperture separating two aqueous compartments, followed by the incorporation of the molecule of interest and subsequent electrical recording.[1]

Experimental Setup

The core of the experimental setup consists of a bilayer chamber, electrodes, a sensitive current amplifier, and a data acquisition system.

-

Bilayer Chamber: Typically made of Delrin or Teflon, the chamber is divided into two compartments, cis and trans, by a thin partition. The partition contains a small aperture (50-250 µm in diameter) where the lipid bilayer is formed.[1]

-

Electrodes: Ag/AgCl electrodes are placed in both the cis and trans compartments to apply a transmembrane potential and record the resulting ion current.

-

Headstage and Amplifier: A high-gain, low-noise patch-clamp amplifier is connected to the electrodes to measure the picoampere-level currents that flow through single channels.

-

Data Acquisition System: A digitizer and computer with specialized software are used to record and analyze the current traces.

-

Faraday Cage: The entire setup is housed within a Faraday cage to shield it from external electrical noise.

Experimental Protocols

Planar Lipid Bilayer Formation

Materials:

-

Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane)

-

Bilayer chamber and aperture-containing partition

-

Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)

-

This compound stock solution (in ethanol or methanol)

Protocol:

-

Assemble the bilayer chamber and fill both the cis and trans compartments with the electrolyte solution, ensuring the solution level is below the aperture.

-

Using a fine brush or glass rod, "paint" the lipid solution across the aperture in the partition.

-

Carefully raise the solution levels in both compartments above the aperture. A thin lipid film will spontaneously form and thin into a bilayer, a process that can be monitored by observing an increase in membrane capacitance.

-

Confirm bilayer formation by applying a small voltage step and observing a characteristic capacitive current spike. The steady-state current should be negligible, indicating a high-resistance seal.

Incorporation of this compound

Protocol:

-

Add a small aliquot of the this compound stock solution to the cis compartment while stirring gently. The cis compartment is conventionally the side to which the voltage is applied relative to the grounded trans side.

-

Allow time for the this compound peptides to diffuse and insert into the lipid bilayer. The incorporation process can be monitored by observing stepwise increases in current under a constant applied voltage.

Single-Channel Current Recording

Protocol:

-

Apply a constant holding potential across the bilayer (e.g., +100 mV). The magnitude of the voltage will influence the probability of channel opening.[2]

-

Record the current traces using the amplifier and data acquisition system. The opening and closing of individual this compound channels will appear as discrete, stepwise changes in the current.

-

To study the voltage-dependence of the channels, apply a series of voltage steps or ramps and record the corresponding currents.[3]

-

To determine ion selectivity, establish a salt gradient across the bilayer (e.g., 1 M KCl in the cis compartment and 0.1 M KCl in the trans compartment) and measure the reversal potential (the voltage at which the net current is zero).

Data Presentation

The quantitative data obtained from this compound ion conductance measurements can be summarized as follows. Note that specific values for this compound are analogous to those of similar peptaibols like alamethicin, and experimental determination is required for precise characterization.

| Parameter | Description | Typical Expected Values (based on peptaibols) |

| Single-Channel Conductance (γ) | The electrical conductance of a single open this compound channel. It is calculated from the single-channel current amplitude at a given voltage (γ = I/V). | Multiple conductance levels are expected, ranging from tens of picosiemens (pS) to several nanosiemens (nS), corresponding to different numbers of aggregated peptides forming the pore. |

| Ion Selectivity | The relative permeability of the channel to different ions. It is often expressed as a permeability ratio (e.g., PK+/PNa+). | Peptaibol channels are generally cation-selective, with a slight preference for potassium over sodium. |

| Voltage-Dependent Gating | The probability of the channel being in an open state is dependent on the transmembrane voltage. | Channel opening is favored at higher transmembrane potentials (either positive or negative). The relationship between voltage and open probability is typically steep. |

| Reversal Potential (Erev) | The membrane potential at which there is no net flow of ions through the channel. It is used to calculate ion selectivity. | Under a 10-fold KCl gradient, a positive reversal potential would confirm cation selectivity. |

Mandatory Visualizations

Experimental Workflow for this compound Ion Conductance Measurement

Caption: Workflow for this compound ion conductance measurement.

Putative Signaling Pathway Following this compound-Induced Membrane Depolarization

Caption: this compound-induced membrane depolarization signaling.

References

Step-by-step guide for working with Paracelsin in the lab

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paracelsin is a peptide antibiotic produced by the fungus Trichoderma reesei. It belongs to the peptaibol family, characterized by the presence of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). Structurally and functionally, this compound is closely related to alamethicin, a well-studied channel-forming peptide.[1] The primary mechanism of action for this compound is the formation of voltage-dependent ion channels or pores in lipid bilayer membranes, leading to disruption of membrane integrity and ultimately cell death.[1] This property makes this compound a subject of interest for its potential as an antimicrobial agent, particularly against Gram-positive bacteria.

These application notes provide a step-by-step guide for researchers working with this compound in the laboratory, covering its handling, experimental protocols for assessing its activity, and data interpretation. Due to the limited availability of specific quantitative data for this compound, data and starting concentrations for the closely related peptide, alamethicin, are provided as a reference.

Data Presentation

| Parameter | Value (for Alamethicin) | Conditions | Reference |

| Minimum Inhibitory Concentration (MIC) | |||

| Bacillus subtilis | 10 µg/mL | Broth microdilution | [2] |

| Staphylococcus aureus | 1-10 µg/mL | Broth microdilution | - |

| Pore Conductance (Single Channel) | 0.1 - 1.0 nS | 1 M KCl, 100 mV | [3] |

| Cytotoxicity (IC50) | |||

| Human Red Blood Cells | > 100 µg/mL | Hemolysis assay | - |

| HeLa cells | 5-20 µg/mL | MTT assay | - |

Note: These values are for alamethicin and should be considered as an initial guide for this compound. Optimal concentrations and conditions for this compound must be determined empirically.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of this compound against a bacterial strain using the broth microdilution method, following general guidelines for antimicrobial susceptibility testing.[4][5][6]

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Methodology:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., DMSO or ethanol) to a high concentration (e.g., 10 mg/mL).

-

Further dilute the stock solution in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to a starting concentration for the assay (e.g., 128 µg/mL).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, pick a few well-isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 10^6 CFU/mL.

-

-

Broth Microdilution:

-

In a sterile 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12.

-

Add 200 µL of the starting this compound solution (e.g., 128 µg/mL) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

Well 11 should contain only CAMHB and the bacterial inoculum (growth control).

-

Well 12 should contain only CAMHB (sterility control).

-

-

Inoculation:

-

Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be approximately 110 µL, and the final bacterial concentration will be around 5 x 10^5 CFU/mL.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Reading the Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed by eye or by measuring the optical density at 600 nm (OD600) using a microplate reader.

-

Protocol 2: Planar Lipid Bilayer Electrophysiology for Pore Formation Analysis

This protocol outlines the method for reconstituting this compound into a planar lipid bilayer to study its ion channel forming properties.[1][7]

Workflow for Planar Lipid Bilayer Electrophysiology

Caption: Workflow for studying this compound pore formation using planar lipid bilayers.

Methodology:

-

Materials:

-

Planar lipid bilayer setup with two chambers (cis and trans) separated by a thin partition with a small aperture.

-

Ag/AgCl electrodes.

-

Low-noise patch-clamp amplifier and data acquisition system.

-

Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane).

-

Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4).

-

This compound stock solution.

-

-

Bilayer Formation:

-

Fill both the cis and trans chambers with the electrolyte solution.

-

"Paint" the lipid solution across the aperture in the partition.

-

Monitor the capacitance of the membrane until it stabilizes, indicating the formation of a stable bilayer.

-

-

This compound Addition:

-

Add a small aliquot of the this compound stock solution to the cis chamber to achieve the desired final concentration (start with a low concentration, e.g., 1-10 ng/mL).

-

Stir the solution gently to facilitate the incorporation of this compound into the bilayer.

-

-

Data Acquisition:

-

Apply a constant voltage across the bilayer (e.g., +100 mV).

-

Record the resulting current trace. The insertion of this compound pores will be observed as discrete, stepwise increases in current.

-

-

Data Analysis:

-

Analyze the current recordings to determine the single-channel conductance (I/V), open and closed lifetimes, and voltage-gating properties of the this compound channels.

-

Protocol 3: Cytotoxicity Assay using MTT

This protocol describes how to assess the cytotoxic effects of this compound on a mammalian cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

Workflow for MTT Cytotoxicity Assay

Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.

Methodology:

-

Cell Seeding:

-

Harvest and count cells from a healthy culture.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and replace it with 100 µL of the this compound dilutions. Include vehicle-only controls.

-

-

Incubation:

-

Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

-

-

MTT Assay:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Mix gently on a plate shaker to dissolve the formazan crystals.

-

-

Absorbance Reading:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.

-

Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound, like other peptaibols, is the formation of pores in the cell membrane. This process does not involve a specific signaling pathway in the traditional sense of receptor-ligand interactions and downstream cascades. Instead, the interaction is a direct physical disruption of the membrane.

Proposed Mechanism of this compound Action

Caption: Proposed mechanism of action for this compound leading to cell death.

This diagram illustrates the proposed steps of this compound's action:

-

This compound monomers are in solution.

-

Upon encountering a cell membrane, the monomers aggregate on the membrane surface.

-

The aggregates insert into the lipid bilayer.

-

A transmembrane pore is formed.

-

This pore allows the uncontrolled leakage of ions and small molecules across the membrane.

-

The ion leakage leads to the dissipation of the membrane potential.

-

The loss of membrane potential disrupts cellular energy production, leading to ATP depletion.

-

Ultimately, these events result in cell death.

Conclusion

Working with this compound in the laboratory requires a combination of techniques from microbiology, biophysics, and cell biology. The protocols provided here offer a starting point for investigating the antimicrobial and cytotoxic properties of this interesting peptaibol. Due to its similarity to alamethicin, the established knowledge base for alamethicin can serve as a valuable resource for guiding experimental design and data interpretation for this compound. As with any research, careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.

References

- 1. This compound, a peptide antibiotic containing alpha-aminoisobutyric acid, isolated from Trichoderma reesei Simmons. Part A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Single-cell, time-resolved study of the effects of the antimicrobial peptide alamethicin on Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. exodocientifica.com.br [exodocientifica.com.br]

- 5. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ion selectivity of the channels formed by pardaxin, an ionophore, in bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

Troubleshooting & Optimization

Troubleshooting Paracelsin aggregation in solution

Welcome to the Paracelsin Technical Support Center. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals address issues related to this compound aggregation in solution.

Troubleshooting Guides

This section provides answers to specific problems you may encounter during your experiments with this compound.

Q1: My this compound solution has become cloudy and a precipitate has formed. What should I do?

A cloudy appearance or the formation of a precipitate is a common indicator of protein aggregation. Here are steps to troubleshoot this issue:

-

Do not discard the sample immediately. A small amount of precipitate can make the entire solution appear cloudy, but a significant portion of the this compound may still be in solution.[1]

-

Centrifuge a small aliquot of your sample to separate the soluble and insoluble fractions.

-

Analyze both the supernatant and the pellet using SDS-PAGE to determine the amount of this compound that has aggregated.[2][3]

-